trans-5-Norbornene-2,3-dicarbonyl chloride

Description

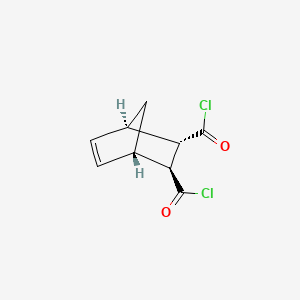

trans-5-Norbornene-2,3-dicarbonyl chloride (C₉H₈Cl₂O₂, MW 219.07 g/mol) is a bicyclic diacid chloride with a norbornene backbone and two reactive carbonyl chloride groups in a trans configuration . Its IUPAC name is trans-bicyclo[2.2.1]hept-5-ene-2,3-dicarbonyl chloride, and it is synthesized via Diels-Alder reactions followed by chlorination . This compound is widely used in organic synthesis, including ring-opening metathesis polymerization (ROMP) , interfacial polymerization for thin-film composite membranes , and as a monomer for oligomeric bis-acid chloride (OBAC) reagents . Its reactivity is enhanced by norbornene’s inherent ring strain, which facilitates cycloaddition and metathesis reactions . Safety data indicate moderate toxicity (oral rat LD₅₀: 1830 mg/kg; dermal rabbit LD₅₀: 1000 mg/kg) and corrosiveness due to its acid chloride groups .

Properties

IUPAC Name |

(1S,2S,3S,4R)-bicyclo[2.2.1]hept-5-ene-2,3-dicarbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2/c10-8(12)6-4-1-2-5(3-4)7(6)9(11)13/h1-2,4-7H,3H2/t4-,5+,6-,7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KANQIAARVSWKKG-VZFHVOOUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C(C2C(=O)Cl)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C=C[C@H]1[C@@H]([C@H]2C(=O)Cl)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4582-21-2 | |

| Record name | (2-endo,3-exo)-bicyclo[2.2.1]hept-5-ene-2,3-dicarbonyl dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Diels-Alder Synthesis of trans-5-Norbornene-2,3-dicarboxylic Acid

The foundational step in NBDAC synthesis is the preparation of trans-5-norbornene-2,3-dicarboxylic acid via a Diels-Alder reaction between cyclopentadiene (CPD) and fumaric acid. Cyclopentadiene is typically generated in situ by thermal cracking of dicyclopentadiene (DCPD) at 170–200°C, followed by distillation at 40–45°C to isolate the monomer . The reaction apparatus employs a Vigreux column to mitigate foaming during DCPD pyrolysis .

In a representative procedure, fumaric acid (10 mmol) is suspended in water (10 mL) in a three-neck flask equipped with a reflux condenser and magnetic stirrer. Freshly distilled CPD (11 mmol) is added dropwise, and the mixture is heated to 70°C under reflux for 1–2 hours . The reaction proceeds via a [4+2] cycloaddition, yielding the endo-adduct as colorless crystals upon cooling to 0°C. Filtration and desiccation over silica gel afford the dicarboxylic acid in 82% yield (1.50 g, 8.20 mmol) .

Key Reaction Parameters

| Parameter | Value |

|---|---|

| DCPD cracking temperature | 170–200°C |

| CPD distillation temperature | 40–45°C |

| Reaction temperature | 70°C (reflux) |

| Molar ratio (CPD:fumaric acid) | 1.1:1 |

| Yield | 82% |

Chlorination to trans-5-Norbornene-2,3-dicarbonyl Chloride

The dicarboxylic acid is subsequently converted to the acyl chloride derivative using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). While specific protocols for NBDAC are sparingly detailed in the literature, analogous procedures for norbornene-derived acyl chlorides involve refluxing the dicarboxylic acid with excess SOCl₂ under anhydrous conditions .

In a generalized method, trans-5-norbornene-2,3-dicarboxylic acid (10 mmol) is suspended in dry dichloromethane (DCM, 20 mL) under nitrogen. Thionyl chloride (25 mmol) is added dropwise, and the mixture is refluxed at 40°C for 4–6 hours. The reaction progress is monitored by FT-IR, observing the disappearance of carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and the emergence of acyl chloride C=O vibrations (~1800 cm⁻¹). Excess SOCl₂ and solvent are removed under reduced pressure, yielding NBDAC as a pale-yellow liquid .

Optimization Considerations

-

Solvent Choice : Anhydrous DCM or toluene prevents hydrolysis of the acyl chloride.

-

Stoichiometry : A 2.5:1 molar ratio of SOCl₂ to dicarboxylic acid ensures complete conversion.

-

Temperature Control : Reflux below 50°C minimizes decomposition or side reactions.

Industrial-Scale Production and Challenges

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Temperature | 40–70°C | 170–220°C |

| Pressure | Ambient | 7–11 MPa |

| Reaction Time | 2–6 hours | 10–120 minutes |

| Yield | 75–85% | >99.5% purity |

Analytical Characterization and Applications

NBDAC is characterized by NMR, FT-IR, and mass spectrometry. The NMR spectrum (CDCl₃) exhibits resonances at δ 6.2–6.4 ppm (norbornene olefinic protons) and δ 3.1–3.3 ppm (bridgehead protons). The acyl chloride groups resonate as singlet peaks in NMR at δ 170–175 ppm .

In SI-ROMP applications, NBDAC forms smooth polymer films (~400 nm thickness) within 5 minutes at 65°C, leveraging its high reactivity with Grubbs third-generation catalyst . Post-polymerization modifications (e.g., hydrolysis to carboxylic acids) demonstrate versatility in functional material design .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The acyl chloride groups in tNBDC readily undergo nucleophilic substitution with amines, alcohols, and other nucleophiles. These reactions typically produce dicarboxamide or dicarboxylate derivatives.

Example reactions :

-

Amidation : Reaction with 1,3-diaminopropane forms polyamide membranes via interfacial polymerization. This process occurs at room temperature in dichloromethane/water biphasic systems, yielding membranes with enhanced permeability and selectivity for industrial separations .

-

Esterification : Treatment with methanol in anhydrous ether generates dimethyl trans-5-norbornene-2,3-dicarboxylate, a precursor for specialty polymers.

Mechanism :

-

Nucleophilic attack on the carbonyl carbon by the nucleophile (e.g., –NH₂ or –OH).

-

Formation of a tetrahedral intermediate.

-

Elimination of HCl to regenerate the carbonyl group.

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Amidation | RT, CH₂Cl₂/H₂O | Polyamide membrane | >90% | |

| Esterification | 0–5°C, ether | Dimethyl ester | 85% |

Diels-Alder Cycloaddition

The norbornene core participates in [4+2] cycloadditions with dienes, forming complex bicyclic structures. Computational studies using density functional theory (DFT) reveal that the endo transition state is favored due to lower activation energy (ΔΔE = 2.1 kcal/mol) .

Key findings :

-

Reaction with cyclopentadiene at 170°C yields 5-norbornene-2,3-dicarboxylic anhydride (NDA) with an exo/endo ratio of 1.19:1 under optimized microreactor conditions (260°C, 4 MPa) .

-

Solvent polarity significantly impacts stereoselectivity; acetone/ethylbenzene mixtures enhance exo-isomer formation .

Hydrolysis and Solvolysis

tNBDC undergoes hydrolysis in aqueous or alcoholic media:

Hydrolysis :

-

In water, it converts to trans-5-norbornene-2,3-dicarboxylic acid.

-

Acidic or basic conditions accelerate the reaction, with complete conversion achieved within 1 hour at 25°C .

Alcoholysis :

-

Reaction with ethanol produces the corresponding diethyl ester, a monomer for biodegradable polymers.

Polymerization Reactions

tNBDC serves as a crosslinking agent in polymer synthesis:

-

Interfacial polymerization : Reacts with diamines (e.g., 1,3-diaminopropane) to form thin-film composite (TFC) membranes on modified polyacrylonitrile (mPAN) substrates. These membranes exhibit high chlorine resistance and stability in harsh environments .

-

Thermal polymerization : At temperatures >200°C, it participates in ring-opening metathesis polymerization (ROMP) with Grubbs catalysts, generating rigid thermoset polymers.

Scientific Research Applications

Organic Synthesis

tNBDC serves as a crucial building block in organic synthesis. Its ability to participate in ring-opening metathesis polymerization (ROMP) allows for the creation of advanced polymeric materials with unique properties.

Key Reactions:

- Substitution Reactions: tNBDC can react with amines, alcohols, and thiols to form amides, esters, and thioesters.

- Polymerization Reactions: It is utilized in ROMP to produce polymers that are valuable in industrial applications.

| Reaction Type | Products | Common Reagents |

|---|---|---|

| Substitution | Amides, Esters, Thioesters | Amines, Alcohols, Thiols |

| Polymerization | Advanced Polymers | Catalysts (Lewis acids) |

Polymer Chemistry

In polymer chemistry, tNBDC is instrumental in the fabrication of membranes and coatings. It undergoes interfacial polymerization reactions with compounds such as 1,3-diaminopropane to create thin-film composite (TFC) membranes.

Case Study: Membrane Fabrication

- Process: The interfacial polymerization of tNBDC with 1,3-diaminopropane leads to the formation of TFC membranes.

- Applications: These membranes are used in water treatment and gas separation technologies due to their selective permeability.

Biomedical Applications

The compound has shown potential in biomedical research for modifying biomolecules and surfaces, which facilitates the study of protein-ligand interactions and the development of drug delivery systems.

Research Findings:

- In studies involving norbornene derivatives, modifications using tNBDC have been linked to enhanced therapeutic effects against certain cancer types by targeting specific proteins involved in tumor growth.

Example: Anticancer Activity

A study indicated that norbornene-containing compounds exhibited significant cytotoxicity against pancreatic cancer cells by inhibiting key signaling pathways associated with cancer progression .

Industrial Applications

Industrially, tNBDC is utilized in the production of high-performance coatings and adhesives due to its reactivity and ability to form strong covalent bonds.

Applications Overview:

- Coatings: Used for protective coatings that require durability and resistance to environmental factors.

- Adhesives: Employed in formulations that demand strong adhesion properties.

Safety and Toxicity

While tNBDC has extensive applications, it is important to note that it poses moderate toxicity risks. It can cause skin burns and eye damage upon contact . Proper handling procedures must be followed when working with this compound.

Mechanism of Action

The mechanism of action of trans-5-Norbornene-2,3-dicarbonyl chloride primarily involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of various derivatives. These reactions often involve the formation of a tetrahedral intermediate, followed by the elimination of hydrochloric acid .

Comparison with Similar Compounds

Comparison with Similar Compounds

cis-5-Norbornene-endo-2,3-dicarboxylic Anhydride

Molecular Formula: C₉H₈O₃ Structure: Cis-configuration with an anhydride bridge instead of chloride groups. Reactivity: Less reactive than the acid chloride due to the anhydride’s lower electrophilicity. Primarily used as a curing agent for epoxy resins or in copolymer synthesis. Applications: Intermediate in organic synthesis; lacks the chloride-mediated reactivity seen in trans-5-norbornene-2,3-dicarbonyl chloride. Toxicity: Limited data, but generally less corrosive than acid chlorides .

Thiophene-2,3-dicarbonyl Chloride

Molecular Formula: C₆H₂Cl₂O₂S Structure: Aromatic thiophene ring with two carbonyl chlorides. Reactivity: Undergoes Friedel-Crafts acylation with benzene to form benzoylated thiophene derivatives (e.g., 4,9-dihydronaphtho[2,3-c]thiophene-4,9-dione). The thiophene ring’s electron-rich nature directs electrophilic substitution differently compared to norbornene systems . Applications: Synthesis of heterocyclic compounds and pharmaceuticals. Toxicity: Not explicitly reported, but likely hazardous due to acid chloride groups.

5-Norbornene-2-carbonyl Chloride

Molecular Formula: C₈H₇ClO Structure: Monocarbonyl chloride on a norbornene backbone. Reactivity: Lower reactivity than the dicarbonyl chloride due to a single electrophilic site. Used in selective acylations. Applications: Intermediate in specialty polymer synthesis .

Cyclopentanecarbonyl Chloride

Molecular Formula: C₆H₇ClO Structure: Monocyclic carbonyl chloride without ring strain. Reactivity: Less reactive than norbornene derivatives due to the absence of bicyclic strain. Used in acylations and peptide coupling. Applications: Production of agrochemicals and fragrances . Toxicity: Moderate (similar to aliphatic acid chlorides).

Oligomeric Bis-Acid Chloride (OBAC)

Structure: Polymer derived from this compound via ROMP. Reactivity: High nucleophile-scavenging capacity due to multiple acid chloride sites. Applications: Purification reagent in combinatorial chemistry . Toxicity: Reduced volatility compared to the monomer but retains reactivity.

Data Table: Comparative Analysis

Key Research Findings

Reactivity and Ring Strain: The norbornene system’s ring strain enhances reactivity in this compound, enabling efficient metathesis and polymerization compared to strain-free systems like cyclohexene .

Stereochemical Influence: The trans configuration allows for precise stereocontrol in synthesis, as seen in the preparation of β-amino esters , whereas cis isomers (e.g., the anhydride) favor different reaction pathways.

Toxicity Profile : Despite moderate acute toxicity, the compound’s corrosiveness necessitates stringent handling protocols .

Polymer Applications : Its role in OBAC synthesis highlights its versatility in green chemistry, reducing waste in multistep reactions .

Biological Activity

Trans-5-Norbornene-2,3-dicarbonyl chloride (tNBDC) is a compound of significant interest in both organic synthesis and biological research. Its unique structure allows it to participate in various biochemical reactions, particularly in the formation of polymers and modification of biomolecules. This article provides a comprehensive overview of the biological activity of tNBDC, including its mechanisms of action, biochemical properties, and relevant case studies.

tNBDC primarily acts through interfacial polymerization reactions, particularly with 1,3-diaminopropane. This reaction is crucial in the fabrication of thin-film composite (TFC) membranes used in various applications:

- Target of Action : 1,3-diaminopropane on modified polyacrylonitrile (mPAN).

- Mode of Action : The compound facilitates the formation of TFC membranes via interfacial polymerization.

- Environmental Factors : Reaction conditions such as temperature, pH, and reactant concentration significantly influence its activity.

The biochemical properties of tNBDC are essential for understanding its interactions within biological systems:

- Cellular Effects : tNBDC exhibits moderate toxicity upon ingestion and skin contact. Its LD50 value is approximately 1830 mg/kg in rat models, indicating a level of toxicity that necessitates careful handling in laboratory settings.

- Molecular Interactions : It engages in binding interactions with various biomolecules, influencing cellular processes through polymerization reactions.

- Metabolic Pathways : The compound is involved in polymerization processes that suggest interactions with specific enzymes.

Chemical Reactions

tNBDC undergoes several types of chemical reactions that enhance its utility in synthesis:

| Reaction Type | Description |

|---|---|

| Substitution Reactions | Acyl chloride groups can be substituted with nucleophiles like amines and alcohols. |

| Polymerization Reactions | Participates in ring-opening metathesis polymerization (ROMP) to form advanced polymers. |

Case Studies

-

Polymer Synthesis :

In a study examining the synthesis of norbornylated cellulose, tNBDC was utilized to create a high degree of substitution material. The reaction conditions were optimized using THF and K2CO3 to neutralize by-products effectively. The resulting cellulose exhibited excellent solubility in organic solvents, enhancing its potential applications in drug delivery systems and coatings . -

Toxicity Assessment :

Research on the systemic toxicity of tNBDC indicated that while it is moderately toxic, it does not exhibit genotoxic properties. A subchronic oral rat study demonstrated a NOAEL (No Observed Adverse Effect Level), providing a safety margin for potential consumer exposure when used in food contact materials .

Q & A

Q. What are the critical safety protocols for handling trans-5-norbornene-2,3-dicarbonyl chloride in laboratory settings?

Methodological Answer:

- Engineering Controls : Use a fume hood or closed-system processing to minimize inhalation exposure. Local exhaust ventilation is mandatory due to acute toxicity risks .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant clothing, and safety goggles. Respiratory protection (e.g., NIOSH-approved masks) is required if ventilation is insufficient .

- Emergency Response : In case of skin contact, wash immediately with soap and water. For inhalation, move to fresh air and seek medical attention. Avoid water in fire scenarios; use dry chemical extinguishers .

Q. How is this compound synthesized, and what are the key reaction parameters?

Methodological Answer:

Q. What analytical methods are used to confirm the purity and structure of this compound?

Methodological Answer:

- 1H-NMR : Characterize stereochemistry by comparing chemical shifts of bridgehead protons (endo vs. exo isomers) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify isomer ratios. Mobile phase: acetonitrile/water (70:30) .

- Melting Point : Although the compound is typically liquid, derivatives (e.g., dicarboxylic acid) exhibit defined melting points (162–165°C) for validation .

Advanced Research Questions

Q. How can the endo/exo isomer ratio be controlled during Diels-Alder synthesis of norbornene derivatives?

Methodological Answer:

- Steric Effects : Bulkier dienophiles favor endo transition states. For trans-dicarbonyl chloride, electron-withdrawing groups on the dienophile stabilize exo configurations .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) increase reaction rates and slightly favor endo isomers. Non-polar solvents (e.g., toluene) may shift equilibrium toward exo .

- Catalysis : Lewis acids (e.g., AlCl₃) accelerate cycloaddition but may alter stereoselectivity. Optimize catalyst loading (5–10 mol%) to balance yield and isomer ratio .

Q. What decomposition pathways occur under thermal stress, and how can they be mitigated?

Methodological Answer:

- Decomposition Products : Heating above 150°C releases CO, CO₂, and nitrogen oxides. Trace HCl may form in humid conditions .

- Mitigation Strategies :

- Store at 0–6°C under inert gas (Ar) to prevent hydrolysis and oxidation .

- Avoid prolonged exposure to UV light, which accelerates radical degradation .

Q. How does this compound enhance the performance of thin-film composite (TFC) membranes?

Methodological Answer:

Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?

Methodological Answer:

- Batch Consistency : Use automated syringe pumps for dropwise dienophile addition to maintain stoichiometric control .

- Purification at Scale : Replace column distillation with wiped-film evaporation for higher throughput .

- Quality Control : Implement inline FTIR to monitor reaction progress and isomer ratios in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.